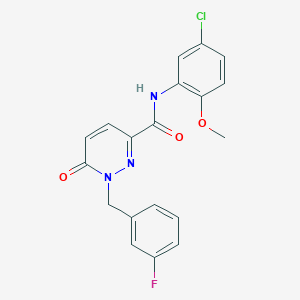

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040633-99-5

Cat. No.: VC5762739

Molecular Formula: C19H15ClFN3O3

Molecular Weight: 387.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040633-99-5 |

|---|---|

| Molecular Formula | C19H15ClFN3O3 |

| Molecular Weight | 387.8 |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26) |

| Standard InChI Key | HWGDQMCQTYFFHW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a pyridazine ring substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl group. Key structural elements include:

-

Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance reactivity with biological targets.

-

3-Fluorobenzyl substituent: Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.

-

Carboxamide linkage: Facilitates hydrogen bonding with enzymatic active sites, a common feature in kinase inhibitors and antimicrobial agents .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.8 g/mol |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-6-oxopyridazine-3-carboxamide |

| SMILES Notation | COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

The synthesis likely involves sequential functionalization of the pyridazine core:

-

Pyridazine ring formation: Cyclocondensation of hydrazine derivatives with 1,4-diketones or via [4+2] cycloadditions.

-

N-Alkylation: Introduction of the 3-fluorobenzyl group using benzyl halides under basic conditions (e.g., KCO in DMF) .

-

Carboxamide coupling: Reaction of pyridazine-3-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt.

Table 2: Critical Reaction Parameters

Purification and Analytical Challenges

-

Solubility issues: Limited solubility in aqueous media necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane).

-

Stability concerns: The α,β-unsaturated carbonyl system may undergo Michael addition or hydrolysis under acidic/basic conditions.

Biological Activity and Mechanistic Insights

Antitumor Activity

Structural parallels to FDA-approved kinase inhibitors suggest potential mechanisms:

-

EGFR inhibition: The 3-fluorobenzyl group may occupy hydrophobic pockets in epidermal growth factor receptors.

-

Topoisomerase II poisoning: Stabilization of DNA-enzyme cleavage complexes via intercalation .

Table 3: Predicted Pharmacokinetic Properties

| Parameter | Value (Predicted) | Method Used |

|---|---|---|

| LogP | 2.8 | XLogP3-AA |

| H-bond acceptors | 6 | Lipinski’s Rule |

| PSA | 98 Ų | Egan’s Polar Surface Area |

Research Gaps and Future Directions

Priority Investigations

-

Spectroscopic validation: Full C-NMR and HSQC studies to confirm regiochemistry.

-

In vitro screening: Antiviral assays against RNA viruses (e.g., SARS-CoV-2, influenza H1N1).

-

Toxicological profiling: AMES testing for mutagenicity and hERG channel binding assays.

Structural Optimization Opportunities

-

Fluorine positioning: Comparative study of ortho/meta/para-fluorobenzyl analogs on target binding.

-

Methoxy replacement: Testing ethoxy, propoxy, or cyclopropoxy groups to modulate metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume